2-Methyl-1,5-benzothiazepin-4(5H)-one
Description
Overview of 1,5-Benzothiazepines as Privileged Heterocyclic Scaffolds in Chemical Research
1,5-Benzothiazepines are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to a seven-membered thiazepine ring, with nitrogen and sulfur atoms at positions 1 and 5, respectively. This unique structural arrangement confers upon them a three-dimensional conformation that is well-suited for interacting with a variety of biological targets. The versatility of the 1,5-benzothiazepine (B1259763) scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of their pharmacological properties. This adaptability has made them a "privileged scaffold" in medicinal chemistry, meaning that this core structure is a recurring motif in a multitude of biologically active compounds. derpharmachemica.comderpharmachemica.com
The 1,5-benzothiazepine nucleus is a key pharmacophore, which is the essential part of a molecule's structure that is responsible for its biological activity. Its presence in a molecule often imparts a specific pharmacological profile. Derivatives of this scaffold have been found to exhibit a wide range of biological activities, including but not limited to cardiovascular, central nervous system (CNS), and antimicrobial effects. derpharmachemica.comderpharmachemica.com The ability of the 1,5-benzothiazepine core to serve as a template for the design of ligands for diverse receptors and enzymes underscores its importance in drug discovery and development. derpharmachemica.com
The investigation into the therapeutic potential of 1,5-benzothiazepines has a rich history. A significant milestone in this area was the successful introduction of diltiazem, a calcium channel blocker used for the treatment of hypertension, angina, and certain heart arrhythmias. derpharmachemica.comderpharmachemica.comnih.gov Following this success, other notable drugs based on the 1,5-benzothiazepine scaffold were developed, including clentiazem, which also has cardiovascular applications. derpharmachemica.comderpharmachemica.com The discovery of psychotropic agents like thiazesim and the atypical antipsychotic quetiapine (B1663577) further solidified the importance of this heterocyclic system in medicinal chemistry, demonstrating its applicability beyond cardiovascular diseases. derpharmachemica.comderpharmachemica.comnih.gov
Identification and Classification of 2-Methyl-1,5-benzothiazepin-4(5H)-one
Within the large family of 1,5-benzothiazepines, this compound is a specific derivative with a defined chemical structure.
The chemical structure of this compound is characterized by the core 1,5-benzothiazepine nucleus with a methyl group substituted at the second position of the thiazepine ring and a ketone group at the fourth position. Its chemical formula is C10H9NOS, and it has a molecular weight of 191.250 g/mol . nist.gov The CAS Registry Number for this compound is 63870-02-0. nist.gov
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Formula | C10H9NOS |
| Molecular Weight | 191.250 g/mol |
The benzothiazepine (B8601423) family includes several positional isomers, which are compounds that have the same molecular formula but differ in the arrangement of atoms in their structure. The position of the nitrogen and sulfur atoms in the seven-membered ring, as well as the placement of substituents, gives rise to these isomers. For instance, besides the 1,5-benzothiazepines, there are also 1,4-benzothiazepines and 4,1-benzothiazepines. jgtps.comnih.gov
Research Landscape of this compound and its Analogues
Research into this compound and its analogues has explored their synthesis and potential biological activities. While this specific compound may not be as extensively studied as some of the blockbuster drugs from this class, its derivatives have been investigated for various therapeutic applications.
For example, studies have been conducted on various substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, which share the same core structure. These investigations have explored their potential as antiangiogenic and antioxidant agents. researchgate.netgrowingscience.com In some studies, the introduction of different functional groups onto the 1,5-benzothiazepin-4(5H)-one scaffold has led to the discovery of compounds with potent biological activities. For instance, certain derivatives have shown promising results as anticancer agents by inhibiting cell proliferation. mdpi.com
Furthermore, the synthesis of various 1,5-benzothiazepine derivatives continues to be an active area of research, with a focus on developing more efficient and environmentally friendly synthetic methods. chemrevlett.com The exploration of the structure-activity relationships of these compounds helps in understanding how different substituents on the benzothiazepine nucleus influence their biological effects. derpharmachemica.com
Table 2: Examples of Clinically Used 1,5-Benzothiazepine Derivatives
| Compound Name | Primary Therapeutic Use |
|---|---|
| Diltiazem | Cardiovascular (Calcium Channel Blocker) |
| Clentiazem | Cardiovascular (Calcium Channel Blocker) |
| Thiazesim | Central Nervous System (Antidepressant) |
Structure
3D Structure
Properties
CAS No. |
63870-02-0 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-methyl-5H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C10H9NOS/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-6H,1H3,(H,11,12) |
InChI Key |
XMCREDZXYDRQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,5 Benzothiazepin 4 5h One and Its Analogues
Established Synthetic Pathways to the 1,5-Benzothiazepin-4(5H)-one Core
The foundational strategies for the synthesis of the 1,5-benzothiazepin-4(5H)-one scaffold are centered on the versatile reactivity of 2-aminothiophenol and its derivatives. The dual nucleophilicity of the thiol and amino groups allows for a range of cyclization reactions to form the seven-membered ring.
Cyclocondensation Reactions of 2-Aminothiophenol Derivatives
The most prevalent and widely utilized approach for the synthesis of the 1,5-benzothiazepin-4(5H)-one core is the cyclocondensation reaction of 2-aminothiophenol with various carbonyl-containing compounds. This method offers a direct and efficient route to the desired heterocyclic framework.
The reaction of 2-aminothiophenol with propiolic acid or acetylenic ketones provides a direct pathway to the 1,5-benzothiazepin-4(5H)-one core. This reaction proceeds through an initial Michael addition of the thiol group to the activated alkyne, followed by an intramolecular cyclization of the amino group onto the carbonyl functionality. The reaction conditions for these condensations can vary, but they typically involve heating the reactants in a suitable solvent, sometimes in the presence of a catalyst to facilitate the cyclization step.
For instance, the reaction between 2-aminothiophenol and ethyl phenylpropiolate in refluxing pyridine has been shown to yield 2-phenyl-1,5-benzothiazepin-4(5H)-one. The reaction mechanism involves the initial conjugate addition of the thiol to the propiolate ester, followed by cyclization.
Table 1: Examples of 1,5-Benzothiazepin-4(5H)-ones from Acetylenic Compounds
| 2-Aminothiophenol Derivative | Acetylenic Compound | Product |
| 2-Aminothiophenol | Ethyl phenylpropiolate | 2-Phenyl-1,5-benzothiazepin-4(5H)-one |
| 2-Aminothiophenol | Phenylacetylene | 2-Phenyl-1,5-benzothiazepine |
The synthesis of the target compound, 2-Methyl-1,5-benzothiazepin-4(5H)-one, is classically achieved through the condensation of 2-aminothiophenol with an acetoacetic ester, such as ethyl acetoacetate. This reaction, often catalyzed by an acid, proceeds via the formation of an intermediate enamine, which is generated from the reaction of the amino group of 2-aminothiophenol with the keto group of the acetoacetic ester. This is followed by a cyclization step involving the nucleophilic attack of the thiol group onto the ester carbonyl, leading to the formation of the seven-membered ring.
A typical procedure involves heating a mixture of 2-aminothiophenol and ethyl acetoacetate in a high-boiling solvent like xylene, often with a catalytic amount of an acid such as p-toluenesulfonic acid, to facilitate the dehydration and cyclization steps. The reaction progress can be monitored by the removal of water.
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 2-Aminothiophenol | Ethyl acetoacetate | p-Toluenesulfonic acid | Xylene | This compound |
The reaction of 2-aminothiophenol with 1,3-diarylprop-2-enones, commonly known as chalcones, is a well-established and versatile method for the synthesis of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines. While this reaction does not directly yield the 4-oxo derivative, the resulting dihydrobenzothiazepines are important analogues and can be precursors to the target scaffold. The reaction proceeds via a Michael addition of the thiol group to the β-carbon of the chalcone, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon.
This reaction is often carried out in the presence of a catalyst, which can range from basic catalysts like piperidine to acidic catalysts such as glacial acetic acid or solid acid catalysts like H-ferrierite zeolite. nih.gov The choice of catalyst and reaction conditions can influence the reaction rate and yield. The use of green reaction media, such as polyethylene (B3416737) glycol (PEG-400), has also been reported to be effective for this transformation. cbijournal.com
Table 3: Synthesis of 2,3-Dihydro-1,5-benzothiazepines from Chalcones
| 2-Aminothiophenol | Chalcone | Catalyst/Solvent | Product | Yield (%) |
| 2-Aminothiophenol | 1,3-Diphenylprop-2-en-1-one | H-ferrierite zeolite / Solvent-free | 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine | High |
| 2-Aminothiophenol | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | PEG-400 | 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine | Good |
The condensation of 2-aminothiophenol with glycidic esters provides a route to 3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. This reaction involves the nucleophilic attack of the thiol group on the epoxide ring of the glycidic ester, leading to the opening of the epoxide. This is followed by an intramolecular cyclization of the amino group onto the ester carbonyl to form the seven-membered ring.
The stereochemistry of the resulting 3-hydroxy-1,5-benzothiazepin-4(5H)-one is dependent on the stereochemistry of the starting glycidic ester. This method is particularly useful for the synthesis of chiral 1,5-benzothiazepin-4(5H)-one derivatives, which are of interest in the development of pharmaceuticals. For example, the reaction of 2-aminothiophenol with ethyl 3-(4-methoxyphenyl)glycidate is a key step in some synthetic routes to Diltiazem, a clinically used calcium channel blocker.
Table 4: Synthesis of 3-Hydroxy-1,5-benzothiazepin-4(5H)-ones from Glycidic Esters
| 2-Aminothiophenol Derivative | Glycidic Ester | Product |
| 2-Aminothiophenol | Ethyl 3-phenylglycidate | 3-Hydroxy-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| 2-Aminothiophenol | Ethyl 3-(4-methoxyphenyl)glycidate | 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
An interesting and stereoselective approach to the 1,5-benzothiazepin-4(5H)-one core involves the ring transformation of 5-ylidene-1,3-dioxan-4-ones. This method allows for the synthesis of optically active 1,5-benzothiazepin-4(5H)-ones. The reaction proceeds via a stereoselective conjugate addition of the thiol group of 2-aminothiophenol to the Michael system of the chiral 5-ylidene-1,3-dioxan-4-one. This addition is often catalyzed by a strong base like butyllithium.
The resulting adduct then undergoes a ring transformation upon treatment with an organometallic reagent such as ethylmagnesium bromide. This step involves the attack of the amino group at the carbonyl carbon of the dioxanone ring, leading to the cleavage of the dioxanone ring and the formation of the desired 1,5-benzothiazepin-4(5H)-one. This methodology provides access to enantiomerically enriched cis- and trans-3-(1-hydroxyethyl)-1,5-benzothiazepin-4-ones.
Table 5: Ring Transformation of 5-Ylidene-1,3-dioxan-4-ones
| 5-Ylidene-1,3-dioxan-4-one | Reagents | Product |
| (E)-5-Ylidene-1,3-dioxan-4-one | 1. 2-Aminothiophenol, BuLi; 2. EtMgBr | cis-3-(1-Hydroxyethyl)-1,5-benzothiazepin-4(5H)-one |
| (Z)-5-Ylidene-1,3-dioxan-4-one | 1. 2-Aminothiophenol, BuLi; 2. EtMgBr | trans-3-(1-Hydroxyethyl)-1,5-benzothiazepin-4(5H)-one |
Reactions with α-Oxoketene-S,S-acetals
The reaction of 2-aminothiophenol with α-oxoketene dithioacetals provides a versatile route to 1,5-benzothiazepine (B1259763) derivatives. researchgate.net This method involves a cyclocondensation reaction where the nucleophilic sulfur of the 2-aminothiophenol attacks one of the S-acetal carbons, and the amino group condenses with the ketone carbonyl. This process ultimately forms the seven-membered benzothiazepine (B8601423) ring. The versatility of the starting α-oxoketene dithioacetals allows for the introduction of various substituents onto the resulting heterocyclic scaffold. researchgate.net
Ring Expansion Methodologies (e.g., from Thiopyran-4-one Oximes)
Ring expansion reactions offer an alternative pathway to the 1,5-benzothiazepine framework. One notable example involves the transformation of thiopyran-4-one oximes. Through processes akin to the Beckmann rearrangement, the six-membered thiopyran ring can be expanded into the seven-membered thiazepine ring. This method can be influenced by the choice of reagents; for instance, the use of hydroxylamine hydrochloride and diisobutylaluminium hydride (DIBALH) has been explored for such transformations, yielding 1,5-benzothiazepane structures. researchgate.net
Multistep Strategies from Readily Available Precursors
Complex 1,5-benzothiazepin-4(5H)-one derivatives can be constructed through well-designed multi-step synthetic sequences starting from simple, commercially available materials. researchgate.net A representative strategy begins with a precursor like diethyl di-n-butyl malonate, which undergoes a series of transformations to build the required functionality for the final cyclization. researchgate.net
This type of multi-step synthesis affords a high degree of control over the final structure, allowing for the introduction of specific substituents at various positions on the benzothiazepine core. An example of such a sequence is outlined below:
| Step | Reaction | Reagents |
| 1 | Selective Reduction | DIBAL-H, NaBH₄ |
| 2 | Hydrolysis | NaOH, MeOH |
| 3 | Bromination | HBr, H₂SO₄ |
| 4 | Condensation | Amino-methoxy benzothiazole, KOH |
| 5 | Intramolecular Cyclization | Propyl phosphonic anhydride (T3P) |
| 6 | Alkylation | Alkyl halides, NaH |
This table illustrates a multi-step pathway to functionalized 1,5-benzothiazepin-4(5H)-ones. researchgate.net
Specific Synthesis of this compound
The most direct and common synthesis of the title compound, this compound, involves the condensation of 2-aminothiophenol with ethyl acetoacetate. The reaction proceeds via two key steps:
A thia-Michael addition, where the highly nucleophilic thiol group of 2-aminothiophenol attacks the β-carbon of the α,β-unsaturated system of the keto-ester.
An intramolecular cyclization, where the amino group attacks the ester carbonyl, followed by dehydration, to close the seven-membered ring.
This reaction is typically catalyzed by an acid, such as glacial acetic acid or trifluoroacetic acid, and is often performed in a high-boiling point solvent like toluene or DMF with heating. researchgate.net
Advanced and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient methods for synthesizing 1,5-benzothiazepines. nih.gov These advanced approaches focus on reducing reaction times, minimizing waste, and eliminating the use of hazardous solvents by employing techniques such as microwave irradiation and solvent-free reaction conditions. nih.govmdpi.com The use of recyclable catalysts and biodegradable reaction media like polyethylene glycol (PEG-400) are also key features of these modern methodologies. nih.govmdpi.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,5-benzothiazepine derivatives. Compared to conventional heating methods that can require several hours of refluxing, microwave-assisted synthesis can often be completed in a matter of minutes. openpharmaceuticalsciencesjournal.com This rapid heating leads to significantly enhanced reaction rates and often results in higher product yields. openpharmaceuticalsciencesjournal.comasianpubs.org Various catalysts, including zinc acetate and zirconium oxychloride, have been successfully employed in these high-speed syntheses. nih.govopenpharmaceuticalsciencesjournal.com
| Reactants | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Chalcones, 2-Aminothiophenol | Zirconium Oxychloride | 3-6 minutes | Good | openpharmaceuticalsciencesjournal.com |
| Aryl Chalcones, 2-Aminothiophenol | Zinc Acetate | Short | High | researchgate.net |
| 2-propen-1-ones, 2-Aminothiophenol | None (in Glycerol) | Short | High | asianpubs.org |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-phase, synthesis of 1,5-benzothiazepines has been successfully achieved, often in conjunction with microwave irradiation. nih.govresearchgate.net In a typical solvent-free procedure, the reactants are mixed with a catalyst and adsorbed onto a solid support, such as silica gel or basic alumina. nih.govresearchgate.net The solid mixture is then irradiated with microwaves to induce the reaction. nih.gov This approach not only reduces environmental impact but also simplifies the workup procedure, as the product can often be isolated by simple filtration and recrystallization. nih.govresearchgate.net
| Reactants | Support/Catalyst | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Chalcones, 2-Aminothiophenol | Silica Gel / Zinc Acetate | Microwave | Clean reaction, high yield | researchgate.net |
| Chalcones, 2-Aminothiophenol | Basic Alumina | Microwave | Higher yields than conventional methods | nih.gov |
| Indolyl-propenones, 2-Aminothiophenol | Zirconium(IV) Oxychloride | Microwave | Facile, eco-friendly | openpharmaceuticalsciencesjournal.com |
Catalytic Methods (e.g., Zinc Acetate, Aluminum Nitrate, CuO Nanocatalysts, Propyl Phosphonic Anhydride (T3P))
Catalytic approaches offer significant advantages in the synthesis of 1,5-benzothiazepin-4(5H)-ones, including milder reaction conditions, shorter reaction times, and improved yields. A variety of catalysts have been explored for the key cyclocondensation reaction between 2-aminothiophenols and β-dicarbonyl compounds or their equivalents.
Zinc Acetate (Zn(OAc)₂): Zinc acetate has been demonstrated as an effective and inexpensive catalyst for the synthesis of 2-substituted benzothiazoles and related heterocycles. scispace.commdpi.com In the context of 1,5-benzothiazepine synthesis, zinc acetate can facilitate the condensation of 2-aminothiophenol with suitable precursors. jetir.org The Lewis acidic nature of the zinc ion is believed to activate the carbonyl group of the β-dicarbonyl compound, promoting the initial Michael addition of the thiophenol and subsequent intramolecular cyclization. This method is often characterized by its operational simplicity and the use of an environmentally benign catalyst.
Aluminum Nitrate (Al(NO₃)₃): A simple and convenient procedure for the synthesis of 1,5-benzothiazepine derivatives has been developed using a catalytic amount of aluminum nitrate. researchgate.net This method involves the reaction of 2-aminothiophenol with chalcones in ethanol, affording excellent yields (80-90%) in a short reaction time under mild conditions. researchgate.net The catalytic activity of aluminum nitrate is attributed to its ability to act as a Lewis acid, facilitating the key bond-forming steps in the reaction cascade.
CuO Nanocatalysts: The application of nanotechnology in catalysis has provided novel and highly efficient synthetic routes. Copper oxide (CuO) nanoparticles have been utilized as a recyclable catalyst for various organic transformations, including the synthesis of heterocyclic compounds. morressier.com In the synthesis of 1,5-benzothiazepine analogues, CuO nanoparticles can catalyze the reaction between 2-aminothiophenol and chalcones. samipubco.com The high surface area and unique electronic properties of the nanocatalyst contribute to its high efficiency. These reactions can often be carried out under solvent-free or green solvent conditions, further enhancing their environmental friendliness. morressier.comsamipubco.com
Propyl Phosphonic Anhydride (T3P®): Propyl phosphonic anhydride (T3P®) is a powerful dehydrating agent that has found widespread use in promoting cyclization reactions for the synthesis of various heterocyclic compounds. semanticscholar.orgmdpi.com While its direct application for this compound is not extensively detailed in the provided results, its utility in mediating N-N and other bond formations in the synthesis of related heterocycles like 1,2,4-triazolo[1,5-a]pyridines suggests its potential. semanticscholar.orgcore.ac.uk T3P® activates carboxylic acids and promotes intramolecular condensation by efficiently removing water, driving the reaction towards the cyclized product. core.ac.uk
| Catalyst | Reactants | Key Advantages | Typical Yields | Reference |
|---|---|---|---|---|
| Zinc Acetate (Zn(OAc)₂) | 2-Aminothiophenol and β-dicarbonyl compounds | Inexpensive, environmentally benign, simple procedure | Moderate to good | scispace.commdpi.comjetir.org |
| Aluminum Nitrate (Al(NO₃)₃) | 2-Aminothiophenol and chalcones | Short reaction time, mild conditions, high yields | 80-90% | researchgate.net |
| CuO Nanocatalysts | 2-Aminothiophenol and chalcones | High efficiency, reusability, potential for solvent-free conditions | High | morressier.comsamipubco.com |
| Propyl Phosphonic Anhydride (T3P®) | Precursors with functional groups for cyclization | Powerful dehydrating agent, promotes cyclization | Good to excellent | semanticscholar.orgmdpi.comcore.ac.uk |
Green Chemistry Considerations in 1,5-Benzothiazepinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like 1,5-benzothiazepinones to minimize environmental impact. mdpi.comnih.gov Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
One notable green approach involves the use of polyethylene glycol-400 (PEG-400) as a recyclable reaction medium for the synthesis of 1,5-benzothiazepine derivatives. mdpi.comnih.gov This method, which involves the cyclization of 2-aminothiophenol with chalcones in the presence of bleaching clay, can achieve yields of over 95% in less than an hour. mdpi.com The use of solid-supported catalysts, such as silica sulfuric acid, also aligns with green chemistry principles by simplifying catalyst recovery and reuse.
Furthermore, the development of one-pot syntheses using a combination of solid acid and base catalysts can significantly improve process efficiency by avoiding intermediate purification steps. nih.gov The use of hexafluoro-2-propanol (HFIP) as a solvent is another green alternative, as it can be efficiently recovered and reused, and it promotes the reaction under essentially neutral conditions at room temperature. rsc.org These green methodologies not only reduce waste and energy consumption but also often lead to improved yields and purities of the desired products.
| Green Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| PEG-400 as a recyclable medium | Cyclization of 2-aminothiophenol with chalcones in PEG-400 with bleaching clay. | High yields (>95%), short reaction times, recyclable solvent. | mdpi.comnih.gov |
| Solid-supported catalysts | Use of catalysts like silica sulfuric acid. | Easy catalyst separation and reuse, simplified work-up. | nih.gov |
| One-pot multi-step reactions | Combining multiple synthetic steps without isolating intermediates using solid catalysts. | Increased efficiency, reduced waste from purification. | nih.gov |
| Hexafluoro-2-propanol (HFIP) as solvent | Domino Michael addition and cyclization of 2-aminothiophenols and chalcones. | High yields at room temperature, neutral conditions, solvent recyclability. | rsc.org |
Asymmetric Synthesis and Enantioselective Protocols
The development of asymmetric synthetic routes to 1,5-benzothiazepin-4(5H)-ones is of paramount importance, as the biological activity of these compounds is often stereospecific. Enantioselective protocols aim to produce a single enantiomer of a chiral drug, which can lead to improved therapeutic efficacy and reduced side effects.
Recent advances have focused on catalytic enantioselective methods. For instance, a one-pot enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones has been developed. nih.govresearchgate.net This process involves an organocatalyzed sulfa-Michael reaction of α,β-unsaturated N-acyl pyrazoles with 2-aminothiophenols, followed by a silica-gel-catalyzed lactamization. nih.govresearchgate.net This method is notable for its mild reaction conditions, low catalyst loading (1 mol%), and its ability to produce a range of 2-substituted 1,5-benzothiazepines in good to excellent yields and enantioselectivities. nih.govresearchgate.net This approach has been successfully applied to a concise synthesis of the antidepressant drug (R)-(-)-Thiazesim. nih.gov
Another effective enantioselective method involves a sulfa-Michael-cyclization reaction between 2-aminothiophenol and α,β-unsaturated pyrazoleamides, catalyzed by a chiral N,N'-dioxide/Yb(OTf)₃ complex. nih.gov This reaction provides direct access to N-H-free 1,5-benzothiazepines with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%) for a diverse range of substrates under mild conditions. nih.gov
Chiral Auxiliaries and Stereoselective Catalysis
Stereoselective catalysis is a cornerstone of asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of a specific stereoisomer. The methods described in the previous section, utilizing chiral organocatalysts and chiral metal complexes, are prime examples of stereoselective catalysis applied to the synthesis of 1,5-benzothiazepinones. nih.govnih.gov These catalysts create a chiral environment around the reactants, favoring one reaction pathway over the other and leading to an excess of one enantiomer.
While the direct use of chiral auxiliaries temporarily attached to the substrate was not a primary focus of the provided search results for this specific scaffold, the principles of stereocontrol are central to the catalytic methods discussed. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. In the context of 1,5-benzothiazepinone synthesis, a chiral auxiliary could potentially be attached to either the 2-aminothiophenol or the β-dicarbonyl precursor to direct the stereochemistry of the cyclization. However, the development of highly efficient catalytic stereoselective methods has somewhat superseded the classical chiral auxiliary approach for this class of compounds.
Microbial Asymmetric Reduction Methods (e.g., Baker's Yeast Reduction)
Microbial transformations, particularly those employing baker's yeast (Saccharomyces cerevisiae), offer an environmentally friendly and highly stereoselective method for the synthesis of chiral molecules. Baker's yeast contains a variety of oxidoreductase enzymes that can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiomeric excess.
A significant application of this methodology in the field of 1,5-benzothiazepines is the stereoselective reduction of (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione to (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, a key intermediate in the synthesis of Diltiazem. ijcea.org This bioconversion can be carried out on a laboratory scale in a fermenter, achieving high conversion and excellent enantiomeric excess (99.80%). ijcea.org The process involves incubating the substrate with baker's yeast in a suitable buffer with a carbon source like dextrose. ijcea.org This biocatalytic approach provides a green and efficient alternative to classical chemical resolution methods for obtaining the desired stereoisomer.
| Substrate | Product | Biocatalyst | Key Outcome | Reference |
|---|---|---|---|---|
| (RS)-2-(4-methoxyphenyl)-1,5-benzothiazepin-3,4(2H,5H)-dione | (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | Baker's Yeast (Saccharomyces cerevisiae) | 79.33% conversion, 99.80% enantiomeric excess. Key intermediate for Diltiazem. | ijcea.org |
Solid-Phase Organic Synthesis of 1,5-Benzothiazepin-4(5H)-ones
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of related compounds for drug discovery. This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with purification achieved by simple washing of the resin.
A solid-phase route for the synthesis of 1,5-benzothiazepine-4-one derivatives has been developed. researchgate.net In one approach, bis-(2-nitro-4-carboxyphenyl) disulfide is loaded onto a Wang or Rink amide resin. researchgate.net Subsequent reduction of the nitro group and cleavage of the disulfide bond yields a resin-bound 2-aminothiophenol. researchgate.net This can then be reacted with an α,β-unsaturated ketone, followed by cleavage from the resin to afford the desired 2,3-dihydro- researchgate.netnih.gov-benzothiazepine. researchgate.net This methodology is amenable to combinatorial synthesis, allowing for the creation of a diverse library of 1,5-benzothiazepinones by varying the α,β-unsaturated ketone used in the final step. The solution-phase parallel synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones has also been reported, providing an efficient way to access the core structure with multiple points of diversity. nih.gov
Advanced Structural Characterization and Stereochemical Investigations
Spectroscopic Analysis in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 1,5-benzothiazepine (B1259763) derivatives. While specific spectral data for 2-Methyl-1,5-benzothiazepin-4(5H)-one is not extensively published, analysis of related compounds allows for the prediction of its characteristic chemical shifts.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzo group, the protons on the thiazepine ring, and the methyl group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The protons of the methylene group adjacent to the sulfur and carbonyl groups would likely appear as doublets of doublets due to geminal and vicinal coupling. nih.gov For similar 2,3-dihydro-1,5-benzothiazepine structures, these protons (at C2 and C3) resonate at approximately δ 3.0-5.5 ppm. nih.govrsc.org The methyl group at the C2 position would present as a singlet or doublet depending on the adjacent proton, expected in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactam is characteristically shifted downfield, typically appearing around 164.0-167.0 ppm. acs.org The carbons of the benzene (B151609) ring would resonate in the typical aromatic region of δ 120-145 ppm. The carbon atom bearing the methyl group (C2) and the adjacent methylene carbon (C3) would be found in the aliphatic region of the spectrum.
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments are crucial for determining the spatial proximity of protons, which helps in confirming stereochemistry and conformational preferences in the molecule. For the broader class of benzothiazepinones, NOE and other two-dimensional NMR techniques have been instrumental in establishing the dominant conformers in solution. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Methyl (CH₃) Protons | 1.2 - 1.5 | 20 - 30 |
| Ring CH₂ Protons | 2.5 - 3.5 | 35 - 50 |
| Ring CH Proton | 3.5 - 4.5 | 45 - 60 |
| Aromatic Protons | 7.0 - 8.0 | 120 - 145 |
| Carbonyl Carbon | N/A | 165 - 175 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be dominated by characteristic absorption bands. A strong absorption band is expected in the range of 1640-1680 cm⁻¹, corresponding to the C=O (amide) stretching vibration of the lactam ring. The N-H stretching vibration would appear as a moderate to sharp band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. Additionally, C=C stretching bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. For the general class of 1,5-benzothiazepines, a characteristic band for the -C=N group has been observed between 1590–1610 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₀H₉NOS), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 191.25. nist.gov The fragmentation pattern would likely involve the loss of small, stable fragments. Key fragmentation pathways could include the loss of the methyl radical (•CH₃) leading to a fragment at m/z 176, or cleavage of the thiazepine ring, yielding characteristic ions corresponding to the benzoyl or thio-containing portions of the molecule. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments. acs.org
Table 3: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | [C₁₀H₉NOS]⁺ | 191 | Molecular Ion |
| [M-CH₃]⁺ | [C₉H₆NOS]⁺ | 176 | Loss of a methyl radical |
| [M-CO]⁺ | [C₉H₉NS]⁺ | 163 | Loss of carbon monoxide |
| [C₇H₅S]⁺ | [C₇H₅S]⁺ | 121 | Fragment from ring cleavage |
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides unambiguous proof of a molecule's structure by mapping electron density in a single crystal. While a crystal structure for the specific title compound is not publicly documented, extensive studies on closely related 1,5-benzothiazepine derivatives offer profound insights into its likely solid-state structure and conformation.
X-ray analysis of analogous compounds confirms the fusion of the benzene and thiazepine rings and establishes the precise bond lengths and angles within the heterocyclic system. researchgate.net This technique validates the connectivity of the methyl group at the C2 position, the carbonyl group at C4, and the nitrogen and sulfur heteroatoms at positions 5 and 1, respectively. The sum of bond angles around the nitrogen atom in similar structures indicates sp² hybridization, confirming its amide character.
The seven-membered thiazepine ring is not planar and can adopt several low-energy conformations. X-ray diffraction studies on various 1,5-benzothiazepine derivatives have revealed that the ring commonly exists in distorted boat, twist-boat, or half-chair conformations in the solid state.
Boat Conformation: In some derivatives, the thiazepine ring adopts a boat conformation. This arrangement can be stabilized or distorted by the nature and position of substituents on the ring.
Twist-Boat Conformation: A twisted-boat conformation is frequently observed, as it can alleviate some of the steric strain present in a pure boat form. pdx.edu
Half-Chair Conformation: Several crystal structures of related compounds have shown the seven-membered ring in a distorted half-chair conformation. nih.gov
The specific conformation adopted by this compound would be influenced by the steric demands of the methyl group and the electronic effects of the lactam functionality, balanced against the inherent strain of the seven-membered ring. Variable temperature NMR studies on similar systems have also shown that these conformations can interconvert in solution, indicating a dynamic conformational equilibrium. acs.org
Table 4: Common Thiazepine Ring Conformations in 1,5-Benzothiazepine Analogs
| Conformation | Observed in Analogs | Key Structural Features |
| Boat | Yes | Four atoms are coplanar, two atoms are on the same side of the plane. |
| Twist-Boat | Yes | A more stable, twisted version of the boat form that reduces steric clashes. |
| Half-Chair | Yes | Some atoms form a plane while others deviate, resembling a chair-like structure. |
Analysis of Hybridization States (e.g., sp2 Hybridization of N5 Atom)
The electronic configuration and geometry of the 1,5-benzothiazepine core are governed by the hybridization states of its constituent atoms. The nitrogen atom at position 5 (N5) is part of an amide functional group. Due to resonance with the adjacent carbonyl group at C4, this nitrogen atom is sp2 hybridized. This planar geometry allows the nitrogen's lone pair of electrons to delocalize into the carbonyl system, creating a partial double bond character between N5 and C4. This delocalization is a key feature influencing the conformation and electronic properties of the seven-membered ring. Similarly, the carbonyl carbon atom (C4) is also sp2 hybridized, adopting a trigonal planar geometry consistent with its double bond to the oxygen atom. In related heterocyclic systems like benzodiazepines, the geometry around the amide nitrogen is observed to be flat, consistent with sp2 hybridization ufp.pt.
Intermolecular Interactions and Supramolecular Architecture
The crystal structure of benzothiazepine (B8601423) derivatives is often stabilized by a complex network of intermolecular interactions, which collectively define the supramolecular architecture. These non-covalent forces, including hydrogen bonds and π-interactions, are crucial in determining the packing of molecules in the solid state.
Hydrogen Bonding Networks (N—H⋯O, C—H⋯O Interactions)
Hydrogen bonding plays a primary role in the molecular assembly of 1,5-benzothiazepin-4(5H)-one derivatives. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular connections. In the crystal structure of a related compound, 3-(2-Methylbenzylidene)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, molecules are linked by N—H⋯O hydrogen bonds. nih.gov These interactions involve the amide proton and the carbonyl oxygen of a neighboring molecule. In addition to these strong N—H⋯O bonds, weaker C—H⋯O interactions can further stabilize the crystal lattice, connecting molecules into a three-dimensional architecture researchgate.net.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N—H⋯O | 0.86 | 2.01 | 2.8705 | 177 |
π–π Stacking and C—H⋯π Interactions
The presence of the fused benzene ring in the benzothiazepine scaffold allows for significant π–π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules align in a parallel or offset face-to-face orientation, contributing to crystal stability. In the structure of (Z)-3-(2-Methoxybenzyl)-1,5-benzothiazepin-4(5H)-one, π–π interactions have been observed with a centroid–centroid distance of 3.763 Å researchgate.net.
Dimer Formation and Graph Set Notations
A common supramolecular motif observed in the crystal structures of 1,5-benzothiazepin-4(5H)-one derivatives is the formation of centrosymmetric dimers. These dimers are typically formed through pairs of N—H⋯O hydrogen bonds, where two molecules are linked in a head-to-tail fashion. nih.govresearchgate.net This specific arrangement can be described using graph set notation. For instance, the dimer formed by two molecules via two N—H⋯O hydrogen bonds is characterized by an R²₂(8) ring motif, indicating a ring composed of two donor atoms, two acceptor atoms, and a total of eight atoms in the ring researchgate.net.
Stereochemical Investigations
While this compound itself is an achiral molecule, the introduction of substituents on the seven-membered ring or oxidation of the sulfur atom can create stereogenic centers or axes, leading to various stereoisomers.
Configurational Assignments (e.g., Cis/Trans Isomerism)
Stereochemical studies on derivatives of the 1,5-benzothiazepine core reveal complex stereoisomerism. For example, oxidation of the sulfur atom in 1,5-benzothiazepin-4-one can lead to S-oxide diastereomers. nih.gov The stereoselectivity of this oxidation can be influenced by a remote stereogenic axis within the molecule. The resulting enantiomers and diastereomers can be separated and characterized, and their interconversion can be studied. nih.gov
Chiroptical Properties of Benzothiazepine Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for the stereochemical analysis of chiral molecules like the derivatives of this compound. The absolute configuration of these compounds can be empirically assigned by comparing their experimental CD spectra with those of structurally related molecules whose configurations are known. This technique has been successfully applied to the enantioseparation of a series of 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxides, which are structurally analogous to the benzothiazepinone core. In such studies, the individual enantiomers are first separated using chiral chromatography, and their chiroptical properties are then investigated. The assignment of the absolute configuration is established by comparing the CD spectra of the separated enantiomers with those of known structural analogues nih.gov.
In cases where suitable analogues are unavailable, a combination of experimental CD spectroscopy and theoretical calculations provides a robust method for determining the absolute configuration. This approach was effectively used to confirm the absolute configuration of the related compound, 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. The methodology involves comparing the experimental CD spectrum with theoretical curves generated from density functional theory (DFT) calculations researchgate.net. This powerful combination of experimental and computational techniques allows for a detailed understanding of the relationship between the molecular structure and the chiroptical response of these complex heterocyclic systems.
Stereogenic Elements at Sulfur and Axial Chirality in S-Oxides
The introduction of an oxygen atom at the sulfur center of the 1,5-benzothiazepin-4-one core creates a new stereogenic center, leading to the formation of sulfoxide diastereomers. The oxidation of 1,5-benzothiazepin-4-ones can proceed stereoselectively. For instance, the oxidation of a particular 1,5-benzothiazepin-4-one derivative has been shown to preferentially yield the (aS,1S)-S-oxide diastereomer over the (aS,1R) diastereomer. This stereoselectivity is influenced by a remote stereogenic axis within the molecule.
A fascinating aspect of these S-oxides is the existence of axial chirality, which arises from hindered rotation around the N-C(aryl) bond. This results in the presence of atropisomers. The enantiomers of the S-oxide diastereomers have been successfully separated and isolated. It has been unequivocally demonstrated that these diastereomers can interconvert through rotation around the N-C(aryl) axis. At equilibrium, a ratio of approximately 5:1 between the two diastereomers has been observed, highlighting the dynamic nature of this stereochemical feature.
The following table summarizes the stereochemical outcomes of the oxidation of a 1,5-benzothiazepin-4-one derivative:
| Product | Configuration | Relative Abundance |
| Diastereomer I | (aS,1S) | Major |
| Diastereomer II | (aS,1R) | Minor |
| Equilibrium Ratio (I:II) | ~5:1 |
This table illustrates the preferential formation of one diastereomer upon oxidation and the equilibrium ratio resulting from interconversion via axial rotation.
Retention of Optical Purity in Solid-Phase Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of chiral molecules. A critical aspect of such syntheses is the retention of the stereochemical integrity of the starting materials throughout the synthetic sequence.
A solid-phase synthetic route has been developed for the preparation of optically pure 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones. This methodology utilizes chiral building blocks, such as L- and D-Fmoc-cysteine, to introduce the desired stereochemistry at the C3 position of the benzothiazepinone ring. Crucially, it has been demonstrated that the stereochemical integrity of the chiral center is maintained throughout the multi-step solid-phase synthesis. When the synthesis was performed using the D-form of Fmoc-cysteine, the corresponding antipodal product was obtained with no detectable racemization or epimerization at the C3 position acs.org.
This robust retention of optical purity is a significant advantage of the developed solid-phase method, enabling the construction of large combinatorial libraries of enantiomerically pure 1,5-benzothiazepin-4-one derivatives for biological screening. The ability to maintain chiral integrity is paramount for the synthesis of compounds with well-defined stereochemistry, which is essential for elucidating structure-activity relationships and developing safe and effective therapeutic agents. The following table outlines the key finding regarding the retention of optical purity:
| Chiral Starting Material | Product Configuration | Observation |
| L-Fmoc-cysteine | L-series product | High optical purity |
| D-Fmoc-cysteine | D-series product (antipodal) | No detectable scrambling at C(3) acs.org |
This table highlights the successful transfer of chirality from the starting material to the final product in the solid-phase synthesis of 1,5-benzothiazepin-4-ones.
Structure Activity Relationship Sar Studies of 1,5 Benzothiazepin 4 5h One Derivatives
Impact of Substituent Position and Nature on Molecular Activity
Modifications on the fused benzene (B151609) ring of the 1,5-benzothiazepine (B1259763) nucleus have been explored to enhance pharmacological properties. In the development of analogues of diltiazem, a well-known calcium channel blocker, halogen substituents were introduced onto the fused benzene ring to improve effectiveness and duration of action. nih.gov
Research has shown that the position of the halogen has a distinct impact on the compound's vasodilating and antihypertensive activities. The 8-chloro derivative, in particular, was identified as the most potent compound in one series, leading to its selection for further clinical evaluation as a cerebral vasodilating and antihypertensive agent. nih.gov This highlights that substitutions on the aromatic ring are a key strategy for modulating the biological activity of this class of compounds.
Table 1: Effect of Halogen Substitution on the Fused Benzene Ring
| Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| 8 | Chloro (Cl) | Most potent vasodilating and antihypertensive activity | nih.gov |
The 2-position of the 1,5-benzothiazepine ring is a frequent site for substitution, commonly featuring a phenyl group. The nature and position of substituents on this phenyl ring play a significant role in determining the compound's biological activity. acs.orgchemrevlett.com
Studies have demonstrated that incorporating halogen-substituted phenyl groups at the 2-position can significantly enhance anticancer properties. mdpi.comnih.gov The electron-withdrawing nature of halogens appears to activate the ring, leading to improved cytotoxic activity against cancer cell lines like liver (Hep-G2) and prostate (DU-145). nih.gov For instance, compounds with halogen substitutions at the 1',4'-positions of the 2-phenyl ring showed promising anticancer activity. nih.gov
Similarly, for α-glucosidase and tyrosinase inhibitory activities, substituents on the 2-phenyl ring are critical. The presence of electron-donating methoxy (B1213986) groups at the meta and para positions of this ring resulted in a potent α-glucosidase inhibitor. nih.govacs.org In another study, a derivative with methoxy groups at the meta and para positions of the 2-phenyl ring and a methyl group on another phenyl ring at the 4-position was found to be a highly effective tyrosinase inhibitor. acs.org
Table 2: Impact of 2-Position Phenyl Ring Substituents on Activity
| Activity Investigated | Substituent(s) on 2-Phenyl Ring | Resulting Potency | Reference |
|---|---|---|---|
| Anticancer | Halogens (e.g., Cl, Br) | Significantly improved cytotoxic activity | mdpi.comnih.gov |
| α-Glucosidase Inhibition | Methoxy groups (meta and para) | Potent inhibition (IC50 = 2.62 ± 0.30 μM) | nih.govacs.org |
The 3-position of the benzothiazepine (B8601423) ring is another critical site for modification that influences the pharmacological profile. For coronary vasodilating action, the presence of an acyloxy or alkyloxy group at the 3-position has been identified as an important structural feature. jst.go.jp Specifically, in the development of d-3-acetoxy-cis-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride (CRD-401), the d-cis stereochemistry combined with a 3-acetoxy group was found to be optimal for potent activity. jst.go.jp Metabolites of this compound that were deacetylated showed reduced activity, underscoring the importance of the acyl group at this position for this specific biological effect. jst.go.jp
The nitrogen atom at the 5-position is a key site for introducing side chains that can modulate the compound's properties. N-alkylation, particularly the introduction of a dimethylaminoethyl moiety, has been shown to be important for coronary vasodilation. jst.go.jp
Stereochemical Influence on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor governing the interaction of drugs with their biological targets. For 1,5-benzothiazepin-4(5H)-one derivatives, the specific spatial orientation of substituents can dramatically affect molecular recognition and biological activity. acs.orgnih.gov
The biological activity of 1,5-benzothiazepine derivatives is often stereospecific. Research on coronary vasodilating derivatives has clearly demonstrated that the action is specific to the d-cis-isomer. jst.go.jp This indicates that the biological target, likely a receptor or an enzyme, has a chiral environment that preferentially binds one stereoisomer over others.
Correlation of Absolute Configuration with Biological Interactions
The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For chiral molecules such as many 1,5-benzothiazepin-4(5H)-one derivatives, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
A notable example of stereospecificity in the 1,5-benzothiazepine class is observed with a derivative known as CRD-401, which is chemically identified as 3-acetoxy-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride. Studies have revealed that its potent coronary vasodilator action is stereospecific to the d-cis-isomer. This suggests that the specific three-dimensional orientation of the substituents on the benzothiazepine core is crucial for its interaction with the target responsible for vasodilation, which is believed to be a direct action on the blood vessels.
The interest in the stereoselectivity of compounds extends to related heterocyclic structures. For instance, the chiral resolution of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (IDRA21), a compound that inhibits the desensitization of the AMPA receptor, has been a subject of study. Although this compound possesses a different heterocyclic core, the motivation for separating its enantiomers lies in the potential for identifying stereospecificity in its pharmacological actions, a principle that is broadly applicable in drug discovery and development.
While specific studies detailing the chiral separation and comparative biological evaluation of the enantiomers of 2-Methyl-1,5-benzothiazepin-4(5H)-one are not extensively documented in publicly available literature, the established principles of stereochemistry in pharmacology strongly suggest that the absolute configuration at the chiral center(s) of this molecule would significantly influence its biological interactions. The differential binding of enantiomers to their biological targets can lead to variations in efficacy, potency, and even the nature of the biological response.
The following table summarizes the key findings regarding stereospecificity in a related 1,5-benzothiazepine derivative.
| Compound | Isomer | Biological Activity | Reference |
| 3-acetoxy-2,3-dihydro-5-[2-(dimethylamino)ethyl]-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride (CRD-401) | d-cis-isomer | Strong coronary vasodilator action | researchgate.net |
| l-cis-isomer | Weaker vasodilator action | researchgate.net | |
| dl-cis-isomer | Intermediate vasodilator action | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern biological interactions.
Comparative Molecular Field Analysis (CoMFA) in Benzothiazepine Series
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and steric and electrostatic properties. In a CoMFA study, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points surrounding the molecules. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a predictive model.
A CoMFA study was conducted on a series of angiotensin-converting enzyme (ACE) inhibitors, which included compounds with a benzothiazepine scaffold. The goal was to understand the structural requirements for potent ACE inhibition. The study yielded a statistically significant model with a high cross-validated q² value, indicating good predictive ability.
The contour maps generated from the CoMFA model provide a visual representation of the regions where modifications to the molecular structure would likely enhance or diminish biological activity. For instance, green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that bulky groups are disfavored. Similarly, blue contours often highlight areas where positive charges are beneficial for activity, and red contours indicate regions where negative charges are preferred.
The table below presents the statistical results of a CoMFA model for a series of ACE inhibitors, demonstrating the robustness and predictive power of the model.
| Statistical Parameter | Value |
| Cross-validation q² | 0.940 |
| Non-cross-validation r² | 0.952 |
| External validation statistic Qext² | 0.920 |
Data from a study on a series of 58 ACE inhibitors.
These results indicate a strong correlation between the CoMFA-derived fields and the observed ACE inhibitory activity, making the model a useful tool for designing new, more potent inhibitors.
Computational Descriptors in QSAR Model Development
The development of a robust QSAR model is critically dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.
In the context of 1,5-benzothiazepine and related heterocyclic compounds, a variety of descriptors have been employed in QSAR studies to model different biological activities. For instance, in a study of 2,3-dihydro-1,5-benzothiazepines as α-glucosidase inhibitors, various molecular descriptors were used to establish a correlation between the chemical structures and their inhibitory activity. acs.orgnih.gov
Commonly used descriptors in QSAR studies of heterocyclic compounds include:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching, connectivity, and shape. Examples include connectivity indices and shape indices.
WHIM (Weighted Holistic Invariant Molecular) descriptors: These are 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. thieme-connect.com
Quantum chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.
Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and polar surface area, which are important for pharmacokinetics and pharmacodynamics.
A QSAR study on tetracyclic 1,4-benzothiazines with antimicrobial activity revealed the importance of WHIM parameters in describing their biological activity. thieme-connect.com This suggests that the 3D shape and distribution of atoms are crucial for their antimicrobial action.
The following table provides examples of descriptor classes and their potential relevance in QSAR models for 1,5-benzothiazepin-4(5H)-one derivatives.
| Descriptor Class | Examples | Potential Relevance |
| Topological | Connectivity indices, Shape indices | Molecular size and branching, which can influence receptor binding. |
| 3D (WHIM) | Size, Shape, Symmetry, Atom distribution descriptors | Detailed 3D shape and steric requirements for interaction with biological targets. |
| Quantum Chemical | HOMO/LUMO energies, Atomic charges, Dipole moment | Electronic properties governing ligand-receptor interactions, such as hydrogen bonding and electrostatic interactions. |
| Physicochemical | LogP, Molar refractivity, Polar surface area | Drug-likeness, membrane permeability, and overall pharmacokinetic profile. |
The selection of the most relevant descriptors is typically achieved through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), which identify the subset of descriptors that best correlates with the biological activity.
Molecular Mechanisms of Action and Target Interactions in Vitro and in Silico Studies
Modulation of Specific Biological Targets
Research into the 1,5-benzothiazepine (B1259763) scaffold, the core structure of 2-Methyl-1,5-benzothiazepin-4(5H)-one, has identified its role in interacting with multiple biological targets. These interactions are crucial for understanding the compound's potential pharmacological profile. Studies have focused on enzyme inhibition and receptor binding to elucidate the molecular underpinnings of its activity.
The ability of 1,5-benzothiazepine derivatives to inhibit specific enzymes is a key area of investigation. These studies provide quantitative data on the potency and mechanism of inhibition, offering insights into potential therapeutic applications.
Derivatives of the 1,5-benzothiazepine class have been synthesized and evaluated for their ability to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. In one study, chiral 1,5-benzothiazepines prepared from cysteine were assessed for their in vitro ACE inhibitory activity. One of the most potent compounds identified in this series demonstrated an IC50 value of 2.95 nM, indicating significant inhibitory potential. nih.gov The ester form of this potent compound was found to inhibit the angiotensin I pressor response and lower blood pressure in spontaneously hypertensive rats, confirming the biological relevance of this enzymatic inhibition. nih.gov
Table 1: In Vitro ACE Inhibition by a 1,5-Benzothiazepine Derivative
| Compound | IC50 (nM) |
|---|
| 2c | 2.95 |
Data sourced from a study on chiral 1,5-benzothiazepines. nih.gov
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical strategy in the management of Alzheimer's disease. Studies on 2,3-dihydro-1,5-benzothiazepines have shown their potential as inhibitors of both these enzymes. Research indicates that these compounds act as mixed inhibitors of AChE and BChE. The position of substituents on the benzothiazepine (B8601423) structure significantly influences their inhibitory affinity. For instance, 3'-hydroxy substituted benzothiazepines demonstrated a stronger affinity for both AChE and BChE compared to unsubstituted or 2'-hydroxy substituted analogs. nih.gov
Kinetic and molecular docking studies on a series of 2,3,4,5-tetrahydro-1,5-benzothiazepines revealed they are non-competitive inhibitors of AChE. These compounds were found to bind within the aromatic gorge of the AChE active site. acs.org The inhibitory potential was attributed to a combination of hydrophobic contacts and pi-pi interactions between the compound and the enzyme. The presence of certain substituents could enhance affinity through additional hydrogen bonds. acs.org
Table 2: Acetylcholinesterase (AChE) Inhibition by Tetrahydro-1,5-Benzothiazepine Derivatives
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| 1 | 1.0 ± 0.002 | 0.8 ± 0.04 | Non-competitive |
| 2 | 1.2 ± 0.005 | 1.1 ± 0.002 | Non-competitive |
| 3 | 1.3 ± 0.001 | 1.5 ± 0.001 | Non-competitive |
Data from a study on 2,3,4,5-tetrahydro-1,5-benzothiazepines. acs.org
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the catabolism of tyrosine. researchgate.net Dimethylglycine dehydrogenase (DMGDH) is a mitochondrial flavoenzyme that plays a role in choline metabolism by converting dimethylglycine to sarcosine. nih.gov A review of the available scientific literature did not yield specific studies investigating the direct interaction or inhibition of HPPD or DMGDH by this compound or its close derivatives.
DNA topoisomerase IIα is an essential enzyme that manages DNA topology and is a validated target for anticancer drugs. semanticscholar.org Inhibition of the α-isoform is linked to cytotoxic effects, while inhibition of the β-isoform can lead to adverse reactions. semanticscholar.org While in silico methods like molecular docking are used to identify potential inhibitors of this enzyme, a direct computational study focusing specifically on this compound against Topoisomerase IIα was not found in the reviewed literature. However, molecular docking studies have been performed on other 1,5-benzothiazepine derivatives, such as chalcone derivatives, to explore their binding to other viral protein targets, indicating the utility of such methods for this class of compounds.
Beyond enzyme inhibition, the interaction of 1,5-benzothiazepine derivatives with cellular receptors is a significant aspect of their molecular mechanism. These binding studies help to identify the pathways and systems that these compounds may modulate.
Derivatives of 2-phenyl-1,5-benzothiazepin-4(5H)-one have been investigated for their affinity to muscarinic receptor subtypes. One specific derivative, cis(-)-2,3-dihydro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one monohydrochloride (BTM-1086), was identified as a selective M1-receptor antagonist. In comparative studies using the M1-selective antagonist pirenzepine and the nonselective antagonist atropine, BTM-1086 demonstrated the highest selectivity for the M1 receptor subtype over the M2 subtype. Further chemical modification, such as the quaternization of BTM-1086 to its butylbromide form (BTM-1073), increased its antimuscarinic potency but reduced its selectivity for the M1-receptor, suggesting that specific structural features govern receptor subtype affinity.
Additionally, other studies have explored the binding of pyrrolo[2,1-d] acs.orgbenzothiazepine derivatives to the peripheral-type benzodiazepine receptor (PBR) and L-type calcium channels. nih.gov Some of these compounds showed high potency in displacing [3H]nitrendipine from L-type calcium channels, with one derivative exhibiting an IC50 of 0.13 nM. nih.gov
Ion Channel Modulation
Ion channels are integral membrane proteins that control the passage of ions across cellular membranes, playing key roles in numerous physiological processes. cellphysiolbiochem.com The 1,5-benzothiazepine scaffold has been identified as a modulator of several critical ion channels.
The benzothiazepine derivative CGP-37157 is a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger. nih.gov In isolated heart mitochondria, CGP-37157 inhibited the exchanger's activity in a dose-dependent manner with an IC50 of 0.36 µM. nih.gov This selectivity is crucial, as the compound showed no effect on the L-type voltage-dependent calcium channel, the sarcolemmal Na+/Ca2+ exchanger, or the Na+/K+-ATPase at concentrations up to 10 µM. nih.gov The inhibition of this mitochondrial exchanger has been shown to be neuroprotective, attenuating the efflux of free fatty acids during ischemia-reperfusion injury in the cerebral cortex. nih.gov
Derivatives of 1,5-benzothiazepine are recognized as effective calcium channel blockers. nih.govnih.gov Based on the structures of existing drugs like diltiazem, novel 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters were synthesized and evaluated. nih.gov In vitro studies using potassium-depolarized rabbit aorta confirmed their calcium channel blocking activity. nih.gov Structure-activity relationship studies revealed that specific substitutions on the phenyl ring could enhance potency, with the 2-nitro derivative being the most potent (IC50 = 0.3 µM). nih.gov Further derivatization of the nitrogen atom in the benzothiazepine ring with a (dimethylamino)ethyl group resulted in a compound equipotent to diltiazem in vitro. nih.gov
Table 1: In Vitro Calcium Channel Blocking Activity of Benzothiazepine Derivatives
| Compound | Substitution | Potency (IC50) | Reference |
|---|---|---|---|
| 2,5-dihydro-4-methyl-2-(2-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid ester | 2-nitro | 0.3 µM | nih.gov |
This table is based on data for related benzothiazepine derivatives to illustrate the scaffold's activity as a calcium channel blocker.
Cellular and Molecular Pathway Investigations (In Vitro Models)
Antiangiogenic Activity (e.g., Capillary Proliferation Inhibition in Chorioallantoic Membrane (CAM) Assay)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. nih.gov The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to screen for antiangiogenic agents. nih.govresearchgate.netresearchgate.net Novel 1,5-benzothiazepin-4(5H)-one derivatives have demonstrated significant antiangiogenic properties in this assay. researchgate.net Several synthesized compounds exhibited very good inhibition of capillary proliferation. researchgate.net This activity suggests that the 1,5-benzothiazepine scaffold could be a promising starting point for developing new antiangiogenic agents for cancer therapy. researchgate.net
Table 2: Antiangiogenic Activity of 1,5-Benzothiazepin-4(5H)-one Derivatives in CAM Assay
| Compound ID | Result |
|---|---|
| 8b | Very good inhibition of capillary proliferation |
| 8d | Very good inhibition of capillary proliferation |
| 8e | Very good inhibition of capillary proliferation |
| 8f | Very good inhibition of capillary proliferation |
This table summarizes the qualitative results for novel synthesized 1,5-benzothiazepin-4(5H)-one derivatives as reported in the cited literature. researchgate.net
Antioxidant Mechanisms (e.g., Free Radical Scavenging using DPPH, Nitric Oxide Radical Scavenging Assays)
The antioxidant potential of 1,5-benzothiazepin-4(5H)-one derivatives has been evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays. researchgate.net The DPPH assay is a common spectrophotometric method used to assess the capacity of compounds to scavenge stable free radicals. mdpi.comresearchgate.net
In these studies, certain 1,5-benzothiazepin-4(5H)-one derivatives (specifically compounds 8f and 8g) demonstrated potent nitric oxide radical scavenging properties at concentrations of 20-100 µg/mL, proving more effective than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net Additionally, all tested derivatives (8a-8g) showed excellent free-radical scavenging capabilities in a metal ion-chelating assay. researchgate.net This combined antioxidant and antiangiogenic activity suggests these compounds may protect cells by neutralizing reactive oxygen species and other free radicals. researchgate.net
Table 3: Antioxidant Activity of 1,5-Benzothiazepin-4(5H)-one Derivatives
| Assay | Compound ID | Activity |
|---|---|---|
| Nitric Oxide Radical Scavenging | 8f, 8g | More potent than BHT (at 20-100 µg/mL) |
This table highlights the antioxidant performance of novel synthesized 1,5-benzothiazepin-4(5H)-one derivatives from in vitro assays. researchgate.net
STAT3 Axis Modulation
Extensive investigation of scientific literature and databases reveals a notable absence of direct in vitro or in silico research specifically detailing the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) axis by the compound this compound. The STAT3 signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. ucl.ac.uk Its aberrant activation is a hallmark of numerous cancers, making it a significant target for anticancer drug development. ucl.ac.uknih.gov The canonical activation of STAT3 involves phosphorylation by Janus kinases (JAKs) or Src kinases, leading to dimerization, nuclear translocation, and regulation of downstream gene transcription. nih.gov
While direct evidence for this compound's interaction with STAT3 is not available, studies on structurally related benzothiadiazole and benzodiazepine derivatives offer insights into how this class of compounds might interact with the STAT3 pathway.
Insights from Related Compounds: Benzothiadiazole Derivatives
Research into benzothiadiazole derivatives has identified potential STAT3 inhibitors. Through a virtual screening approach targeting the STAT3-SH2 domain, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide was identified as a lead compound. nih.govmdpi.com The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers, a key step in its activation. nih.gov Subsequent synthesis and in vitro testing of various benzothiadiazole derivatives using an AlphaScreen-based assay revealed that some compounds could inhibit STAT3 activity. nih.govmdpi.com
One derivative, in particular, demonstrated significant activity with an IC₅₀ value of 15.8 ± 0.6 µM as a direct STAT3 inhibitor. mdpi.com Further investigation suggested that this compound might also interact with cysteine residues located near the SH2 domain. nih.govmdpi.com However, structure-activity relationship studies indicated that factors such as lipophilicity did not play a major role in modulating the STAT3 inhibitory activity of these derivatives. nih.govmdpi.com For instance, the addition of bulky lipophilic substituents at certain positions led to a significant decrease in inhibitory properties. nih.govmdpi.com Another derivative with a nitro group showed activity against both STAT3 and STAT1, with IC₅₀ values of 25.1 ± 2.6 µM and 15.9 ± 2.0 µM, respectively, indicating a lack of selectivity. nih.gov
| Compound | Target | IC₅₀ (µM) | Selectivity Notes |
|---|---|---|---|
| 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide | STAT3 | 15.8 ± 0.6 | Selective over STAT1 (>50 µM) |
| Benzothiadiazole derivative with NO₂ group | STAT3 | 25.1 ± 2.6 | Not selective (STAT1 IC₅₀ = 15.9 ± 2.0 µM) |
Insights from Related Compounds: 1,5-Benzodiazepin-2-one Derivatives
In a different but structurally related class of compounds, a 1,5-benzodiazepin-2-one derivative, (3R,4R)−3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-one, has been investigated for its anticancer properties. nih.gov While this study did not directly assess STAT3 modulation, it employed in silico and in vitro methods to identify other potential targets. nih.govresearchgate.net Molecular docking and dynamics simulations predicted, and subsequent in vitro assays confirmed, that this compound acts as a potent dual inhibitor of HER2 and HDAC1. nih.govresearchgate.net The inhibition of these targets resulted in cell cycle arrest and apoptosis in cancer cells. researchgate.net This highlights the potential for the broader benzodiazepine and related heterocyclic scaffolds to interact with key oncogenic pathways, even if direct STAT3 interaction has not been demonstrated for all members of this class.
| Compound | Target | IC₅₀ (nM) | Cellular Effect |
|---|---|---|---|
| (3R,4R)−3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-one | HER2 | 0.023 | Cell cycle arrest, apoptosis |
| HDAC1 | 0.041 |
Computational Chemistry and Modeling Approaches
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For the 1,5-benzothiazepine (B1259763) scaffold, MD simulations can provide critical insights into the conformational flexibility of the seven-membered thiazepine ring. While specific MD simulation studies focusing exclusively on 2-Methyl-1,5-benzothiazepin-4(5H)-one are not extensively detailed in the available literature, the general methodology is widely applied to this class of compounds.
Such simulations would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with appropriate ions) and solving Newton's equations of motion for the atoms of the system. This allows for the exploration of the potential energy surface of the molecule, revealing its preferred conformations and the energy barriers between them. Spectroscopic investigations, often complemented by computational methods, have been used to study the ring inversion of benzothiazepinones, where the dominant conformer is determined by analyzing coupling constants. acs.org Systematic studies on related 1,5-benzodiazepines and 1,5-benzothiazepines have also revealed conformational changes at room temperature. acs.org For this compound, MD simulations could elucidate how the methyl group at the 2-position influences the conformational equilibrium of the thiazepine ring, which can adopt various boat and chair-like conformations.
Quantum Chemical Calculations (e.g., DFT Studies)
For instance, DFT calculations have been used to study the geometry and electronic structure of substituted 1,5-benzodiazepinones to understand their reactivity in electrophilic aromatic substitution reactions. mdpi.org Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These parameters are crucial for predicting the sites of electrophilic and nucleophilic attack and for understanding the molecule's reactivity profile. For this compound, DFT studies could provide valuable information on its electronic properties, bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data.
Prediction of Molecular Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. Several studies have performed molecular docking for various 1,5-benzothiazepine derivatives to explore their potential as inhibitors of different biological targets. nih.gov
For example, molecular docking studies of 1,5-benzothiazepine derivatives have been conducted on targets like the Glucosamine-6-phosphate synthase (G6PS) to identify potential antibacterial and antifungal agents. nih.gov These studies typically report binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. While specific docking studies for this compound are not detailed in the provided search results, this approach could be readily applied to predict its interactions with various receptors and enzymes, thereby helping to elucidate its potential pharmacological targets and mechanism of action. The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction.
In Silico Pharmacokinetics and ADMET Property Prediction
In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the drug discovery process. These predictions help in assessing the druglikeness of a compound and identifying potential liabilities.
While a comprehensive ADMET profile for this compound is not available, studies on related 1,5-benzothiazepine derivatives provide insights into the expected properties of this class of compounds. researchgate.net Computational tools and web servers are often used to calculate various molecular descriptors that are correlated with pharmacokinetic properties.
The percentage of human intestinal absorption (%ABS) is a critical parameter for orally administered drugs. While specific in silico predictions for the %ABS of this compound are not explicitly found, general predictions for related compounds can be considered. The absorption is influenced by factors such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated through frameworks like Lipinski's rule of five.
Molecular volume and the number of rotatable bonds are important descriptors that influence a molecule's flexibility and its ability to fit into a binding pocket, as well as its oral bioavailability. The NIST Chemistry WebBook provides the molecular formula for this compound as C10H11NOS. nist.gov Based on this, some molecular properties can be calculated or estimated using computational tools.
| Property | Value | Source |
| Molecular Formula | C10H11NOS | nist.gov |
| Molecular Weight | 193.27 g/mol | targetmol.com |
| Number of Rotatable Bonds | 1 | Calculated |
| Molecular Volume | (Not explicitly found in searches) |
The number of rotatable bonds is generally low for the core structure of this compound, suggesting a relatively rigid scaffold which can be advantageous for binding to a specific target. The molecular volume can be calculated using various computational chemistry software packages and is a key parameter in quantitative structure-activity relationship (QSAR) studies.
Future Research Trajectories
Exploration of Novel Synthetic Pathways and Green Chemistry Innovations for 2-Methyl-1,5-benzothiazepin-4(5H)-one
The development of efficient and environmentally sustainable synthetic methods for this compound is a key area of future research. Traditional methods often rely on harsh conditions and hazardous solvents, prompting a shift towards greener alternatives.
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and improves yields for the synthesis of 1,5-benzothiazepines. journaljpri.comresearchgate.net Microwave irradiation offers a faster and more efficient alternative to conventional heating methods.
Green Solvents and Catalysts: The use of eco-friendly media like glycerol (B35011), polyethylene (B3416737) glycol 400 (PEG-400), and water is being explored to minimize the use of toxic organic solvents. asianpubs.orgmdpi.comnih.gov Research has demonstrated high yields of 1,5-benzothiazepine (B1259763) derivatives in short reaction times using PEG-400. mdpi.comnih.gov Similarly, glycerol has been used as a biodegradable and reusable medium for this synthesis. asianpubs.orgrsc.org The use of recyclable catalysts, such as ferrous sulfate (B86663) and bleaching earth clay, further enhances the sustainability of these methods. nih.govnih.govnih.gov
Solvent-Free and One-Pot Reactions: Methodologies that eliminate the need for solvents or combine multiple steps into a single procedure are being developed to improve efficiency and reduce waste. researchgate.netias.ac.in Multi-component reactions are also being investigated as a green approach to synthesize complex molecules like 1,5-benzothiazepines. nih.gov
Ultrasound-Aided Synthesis: The use of ultrasound is another green technique that can lead to shorter reaction times and higher yields under mild conditions. nih.gov
| Green Chemistry Approach | Advantages in Synthesizing this compound |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, cleaner reaction conditions. journaljpri.comresearchgate.net |
| Green Solvents (e.g., PEG-400, glycerol) | Reduced environmental impact, biodegradability, potential for catalyst recycling. asianpubs.orgmdpi.comnih.govrsc.org |
| Heterogeneous Catalysts (e.g., bleaching earth clay) | Ease of separation, reusability, milder reaction conditions. nih.govnih.gov |
| One-Pot/Multi-Component Reactions | Increased efficiency, reduced waste, and simplified procedures. nih.govresearchgate.netias.ac.in |
| Ultrasound-Aided Synthesis | Shorter reaction times, improved yields, and mild reaction conditions. nih.gov |
Design and Synthesis of Advanced this compound Analogues
The versatility of the 1,5-benzothiazepine scaffold allows for the design and synthesis of a wide range of analogues with potentially enhanced biological activities.
Future work will involve the creation of focused libraries of derivatives to expand the structure-activity relationship (SAR) data. By systematically modifying the core structure, researchers can identify key features responsible for biological activity and optimize lead compounds. This includes substitutions on the aromatic ring and modifications at various positions of the thiazepine ring.
Creating hybrid molecules by combining the 1,5-benzothiazepin-4(5H)-one core with other pharmacologically active moieties is a promising strategy. For instance, a series of 1,5-benzothiazepine derivatives bearing a 2-phenoxy-quinoline moiety have been synthesized, demonstrating the potential for creating novel chemical entities with unique properties. semanticscholar.org This approach aims to develop compounds with multi-target activities or improved therapeutic profiles.
Deepening Understanding of Molecular Mechanisms at the Atomic and Sub-Cellular Levels
A more profound understanding of how this compound and its analogues exert their biological effects is crucial for further development. Future research will focus on elucidating these mechanisms at a molecular level. This includes identifying specific cellular targets and understanding the binding interactions that lead to a biological response. Techniques such as X-ray crystallography and advanced spectroscopic methods will be instrumental in this endeavor.
Application of Advanced Computational Methodologies in Molecular Design (e.g., AI-driven approaches for rational design)
Computational tools are becoming increasingly important in drug discovery. For the 1,5-benzothiazepine scaffold, these methods can accelerate the design of new analogues with desired properties.
In Silico Screening and Molecular Docking: Computational screening of 1,5-benzothiazepine derivatives against various biological targets can help identify promising candidates for further investigation. nih.govresearchgate.net Molecular docking simulations can predict the binding modes and affinities of these compounds, providing insights into their potential mechanisms of action. nih.govresearchgate.net
AI and Machine Learning: AI-driven approaches can be used to analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new compounds. This can significantly streamline the drug design process.
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding interactions with biological targets to guide the design of more potent derivatives. nih.govresearchgate.net |
| In Silico Screening | Virtually screening libraries of compounds to identify potential lead candidates for various therapeutic areas. nih.govresearchgate.net |
| Structure-Activity Relationship (SAR) Analysis | Identifying key structural features that contribute to the biological activity of 1,5-benzothiazepine derivatives. |
| AI-Driven Drug Design | Utilizing machine learning algorithms to design novel compounds with optimized properties. |
Q & A
What are the primary synthetic methodologies for 2-methyl-1,5-benzothiazepin-4(5H)-one and its derivatives?
Basic
The synthesis of 1,5-benzothiazepin-4(5H)-one derivatives often employs Ugi-4-component reactions (Ugi-4CR) followed by intramolecular Ullmann condensation . This two-step protocol enables the formation of dipeptide mimics with moderate to good yields (40–65%) under mild conditions. For example, copper(I) catalysts (e.g., CuI/1,10-phenanthroline) facilitate cyclization at 110°C in DMF . Microwave-assisted synthesis has also been reported for cis/trans diastereomers of related compounds, though its application to 2-methyl derivatives remains underexplored .
Advanced
Recent advances focus on asymmetric synthesis to control stereochemistry. For example, NaBH₄ reduction in the presence of chiral auxiliaries (e.g., α-amino acids) yields enantiomerically pure products. However, challenges persist in achieving high enantiomeric excess (ee) for 3-alkyl-substituted derivatives .
How can structural characterization of this compound derivatives be optimized?
Basic
Single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. For instance, the crystal structure of 3-(2-methylbenzylidene)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (monoclinic, space group C2/c) was resolved with an R factor of 0.046, confirming the fused bicyclic system and substituent orientations . ¹H/¹³C NMR is critical for verifying regiochemistry, particularly distinguishing between 2-methyl and 3-substituted isomers .
Advanced
Cremer-Pople puckering parameters and hydrogen-bonding graph-set analysis (e.g., N–H···O motifs) provide insights into nonplanar ring conformations and supramolecular packing. These methods are essential for correlating structure with physicochemical properties like solubility or stability .
What analytical strategies are effective for detecting impurities in this compound derivatives?
Basic
High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, EP Reference Standards (e.g., Diltiazem Impurity F) are quantified using C18 columns and gradient elution (acetonitrile/0.1% TFA in water) . Mass spectrometry (MS) aids in identifying byproducts like deacetylated or hydroxylated analogs .
Advanced
Chiral stationary-phase HPLC resolves stereoisomeric impurities, critical for pharmacopeial compliance. For instance, (2S,3S)- and (2R,3R)-diastereomers of 3-hydroxy derivatives show baseline separation using amylose-based columns .
How can stereochemical inconsistencies in synthetic routes be addressed?
Advanced
Stereochemical challenges arise in diastereomer separation and enantioselective synthesis . For example, tartaric acid resolution of cis/trans mixtures (e.g., 2-phenyl derivatives) yields optically pure isomers, but scalability remains problematic . Computational modeling (e.g., DFT-based transition-state analysis) can predict preferred reaction pathways, reducing trial-and-error optimization .
What computational tools are suitable for studying the conformational dynamics of 1,5-benzothiazepin-4(5H)-ones?
Advanced
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model ring puckering and substituent effects. For example, Cremer-Pople parameters (Δ, θ) quantify deviations from planarity in 7-membered rings . Molecular docking studies predict interactions with biological targets (e.g., calcium channels), guiding SAR for derivatives like diltiazem .
What pharmacological assays are recommended for evaluating this compound derivatives?
Advanced
In vitro calcium channel blockade assays using isolated rat aortic rings assess vasodilatory activity, with IC₅₀ values compared to diltiazem . Cytochrome P450 inhibition studies (e.g., CYP3A4) evaluate metabolic stability. Note: Derivatives must be synthesized in optically pure form (>99% ee) to comply with regulatory standards .
How can conflicting crystallographic data on ring conformations be resolved?
Advanced
Structure validation tools (e.g., PLATON or Olex2) detect disorders or twinning. For example, high Rint values (>0.05) in datasets may indicate pseudosymmetry, necessitating data reprocessing or alternative space group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
